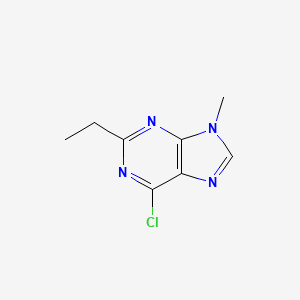
6-Chloro-2-ethyl-9-methylpurine
Cat. No. B8358715
M. Wt: 196.64 g/mol
InChI Key: PZOXUOUQKGNBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05057517
Procedure details


This was prepared in a manner similar to that described in Example 27 for 6-chloro-2,9-dimethylpurine, except that 5-amino-4-chloro-2-ethyl-6-methylaminopyrimidine was used as the starting material, and the final product was purified by chromatography. The title compound was obtained in 65% yield. NMR (CDCl3, δ from TMS): 1.4 (t, CH2CH3), 3.06 (q, CH2CH3), 3.88 (s, NCH3), 8.00 (s, H8).

Name
5-amino-4-chloro-2-ethyl-6-methylaminopyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
Yield
65%
Identifiers


|
REACTION_CXSMILES
|
[Cl:1][C:2]1[N:10]=[C:9]([CH3:11])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:12].N[C:14]1C(Cl)=NC(CC)=NC=1NC>>[Cl:1][C:2]1[N:10]=[C:9]([CH2:11][CH3:14])[N:8]=[C:7]2[C:3]=1[N:4]=[CH:5][N:6]2[CH3:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=C2N=CN(C2=NC(=N1)C)C
|
Step Two
|
Name
|
5-amino-4-chloro-2-ethyl-6-methylaminopyrimidine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
NC=1C(=NC(=NC1NC)CC)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
This was prepared in a manner similar to
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the final product was purified by chromatography
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=C2N=CN(C2=NC(=N1)CC)C
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 65% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
